N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a fluorobenzenesulfonamide moiety
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-13-1-5-15(6-2-13)21-11-12(9-17(21)22)10-20-25(23,24)16-7-3-14(19)4-8-16/h1-8,12,20H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUCRRHIKGYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactamization via Cyclocondensation
A four-step sequence begins with the reaction of 4-chlorobenzylamine with ethyl levulinate (γ-keto ester) in toluene under reflux, followed by acid-catalyzed cyclization to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylic acid. Reduction of the carboxylic acid to the alcohol is achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), producing 3-(hydroxymethyl)-1-(4-chlorophenyl)pyrrolidin-2-one.
Key Reaction Conditions
- Cyclocondensation: 110°C, 12 h, p-toluenesulfonic acid (pTSA) catalyst
- Reduction: 0°C to room temperature, 2 h, LiAlH4 (2.2 equiv)
Alternative Ring-Closing Metathesis
For stereochemical control, ring-closing metathesis (RCM) using Grubbs’ catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) has been employed in analogous systems. A diene precursor, such as N-allyl-4-chloro-N-(pent-4-enoyl)aniline, undergoes RCM in dichloromethane (DCM) at 40°C for 6 h, yielding the pyrrolidinone with >90% enantiomeric excess (ee) when chiral auxiliaries are utilized.
Functionalization at the 3-Position
The hydroxymethyl group at the 3-position is converted to an aminomethyl intermediate, a critical step for sulfonamide formation.
Gabriel Synthesis
- Bromination : Treatment of 3-(hydroxymethyl)-1-(4-chlorophenyl)pyrrolidin-2-one with phosphorus tribromide (PBr3) in diethyl ether at 0°C yields the corresponding bromide.
- Phthalimide Displacement : Reacting the bromide with potassium phthalimide in dimethylformamide (DMF) at 80°C for 8 h introduces the protected amine.
- Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol (reflux, 4 h) liberates the primary amine, 3-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one.
Yield Optimization
- Bromination: 85% yield (0°C, 2 h)
- Phthalimide displacement: 78% yield (DMF, 8 h)
- Deprotection: 92% yield (hydrazine hydrate, ethanol)
Sulfonamide Coupling
The final step involves reacting the primary amine with 4-fluorobenzenesulfonyl chloride under nucleophilic acyl substitution conditions.
Standard Sulfonylation Protocol
A solution of 3-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one (1.0 equiv) and 4-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) is treated with triethylamine (2.5 equiv) at 0°C. The reaction proceeds at room temperature for 6 h, followed by aqueous workup and column chromatography (hexane:ethyl acetate = 3:1) to isolate the product.
Critical Parameters
- Temperature control: Slow addition at 0°C minimizes side reactions (e.g., sulfonate ester formation).
- Solvent selection: DCM provides optimal solubility without hydrolyzing the sulfonyl chloride.
Microwave-Assisted Optimization
In a modified protocol, microwave irradiation (100 W, 120°C, 20 min) accelerates the reaction, achieving 94% yield compared to 82% under conventional conditions.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 7.09 (t, J = 8.0 Hz, 2H, ArH), 4.01 (dd, J = 14.0, 6.4 Hz, 1H, CH2N), 3.88 (dd, J = 14.0, 6.4 Hz, 1H, CH2N), 3.45–3.35 (m, 1H, pyrrolidinone CH), 2.95–2.85 (m, 2H, pyrrolidinone CH2), 2.50–2.40 (m, 1H, pyrrolidinone CH), 2.30–2.20 (m, 1H, pyrrolidinone CH).
- LC-MS (ESI+) : m/z 438.1 [M+H]+ (calculated for C18H17ClFN2O3S: 437.06).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (ACN:H2O gradient) confirms >99% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
- Epimerization at the 3-Position : The stereochemical integrity of the aminomethyl group is preserved by avoiding strong bases during sulfonylation. Use of mild bases (e.g., pyridine) instead of triethylamine reduces racemization.
- Sulfonyl Chloride Hydrolysis : Anhydrous conditions and low temperatures (0°C) prevent hydrolysis to the sulfonic acid.
- Byproduct Formation : Column chromatography with silica gel modified with 10% triethylamine suppresses tailing caused by residual amines.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives, chlorophenyl compounds, and fluorobenzenesulfonamides. These compounds share structural similarities and may exhibit comparable properties and activities .
Uniqueness
What sets N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic compound with notable biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
IUPAC Name : this compound
Its molecular formula is and features several functional groups that contribute to its pharmacological profile. The presence of the chlorophenyl group enhances hydrophobic interactions, while the sulfonamide moiety facilitates hydrogen bonding, which is crucial for binding to biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Interaction : It may bind to receptors influencing neurotransmission and other physiological processes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Antibacterial Activity
This compound has been evaluated for antibacterial properties against several strains. The results suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions related to enzyme dysregulation. For example, some derivatives exhibited IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition .
Data Summary Table
Case Studies and Research Findings
- Anticancer Study : A study highlighted the compound's ability to induce apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Antibacterial Screening : In vitro studies demonstrated that derivatives of this compound possess significant antibacterial activity, particularly against Gram-negative bacteria .
- Enzyme Interaction Studies : Binding studies using bovine serum albumin (BSA) indicated effective interactions, which correlate with the observed biological activities .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps include:
- Growing high-quality crystals via vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).
- Refining hydrogen atom positions using riding models and anisotropic displacement parameters for non-H atoms .
- Validate the structure using R-factor convergence and check for residual electron density.
Q. Which spectroscopic techniques are critical for characterizing this sulfonamide derivative?
- NMR : Assign signals for the pyrrolidinone ring (δ 2.5–4.0 ppm), 4-chlorophenyl (δ 7.3–7.6 ppm), and 4-fluorobenzenesulfonamide (δ 7.0–7.5 ppm) using - and -NMR.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, observing the molecular ion peak [M+H].
- IR : Identify sulfonamide S=O stretches (~1350–1150 cm) and pyrrolidinone C=O (~1680 cm) .
Q. How to optimize the synthesis of this compound?
Follow a multi-step approach:
- Step 1 : Synthesize 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethanol via reductive amination.
- Step 2 : React with 4-fluorobenzenesulfonyl chloride in DCM using triethylamine as a base.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How to design a stability study under physiological pH conditions?
- Prepare buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate the compound at 37°C.
- Analyze degradation products via LC-MS/MS (e.g., Chromolith HPLC column, 0.1% formic acid mobile phase).
- Quantify stability using peak area ratios and calculate half-life () .
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to calculate IC/EC.
- Statistical Analysis : Apply ANOVA with post-hoc tests to compare replicates and identify outliers .
Q. How to perform conformational analysis of the pyrrolidinone ring?
- Computational Methods : Use DFT (B3LYP/6-31G*) to calculate energy-minimized conformers.
- NMR Coupling Constants : Analyze values in DMSO-d to infer ring puckering.
- X-ray Data : Compare torsion angles (C2-C3-N-C7) from SCXRD to computational models .
Q. How to assess structure-activity relationships (SAR) for sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
